(E)-3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(E)-3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 3-nitrobenzyl cyanide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of amines from the nitro group.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
Scientific Research Applications
(E)-3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like methoxy and nitro can influence its binding affinity and specificity towards these targets. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
- (E)-3-(3,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile
- (E)-3-(2,4-dimethoxyphenyl)-2-(2-nitrophenyl)prop-2-enenitrile
Uniqueness
(E)-3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The combination of methoxy and nitro groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-16-7-6-13(17(10-16)23-2)8-14(11-18)12-4-3-5-15(9-12)19(20)21/h3-10H,1-2H3/b14-8- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMNWDYHFLCME-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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